molecular formula C31H30N2O B2972206 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one CAS No. 48230-15-5

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one

Cat. No.: B2972206
CAS No.: 48230-15-5
M. Wt: 446.594
InChI Key: GNGAFWNGMQIIFB-UHFFFAOYSA-N
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Description

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one is a piperazine-derived compound characterized by a diphenylmethyl group attached to the piperazine nitrogen and a 2,2-diphenylethanone moiety. The compound is often studied in pharmaceutical chemistry for its structural similarity to dopamine receptor ligands and antipsychotic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O/c34-31(29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33-23-21-32(22-24-33)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGAFWNGMQIIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, a compound with the molecular formula C31H30N2OC_{31}H_{30}N_{2}O, is notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound features a piperazine ring substituted with diphenylmethyl and diphenylethanone moieties. Its structure contributes to its interaction with various biological targets.

  • Serotonin Receptor Antagonism : The compound acts as an antagonist at the 5-HT_7 serotonin receptor, which is implicated in various neuropsychiatric disorders. This antagonism may lead to anxiolytic and antidepressant effects, making it a candidate for further research in mood disorders .
  • Cardiovascular Effects : Studies have indicated that related compounds exhibit inotropic and vasodilatory effects. For instance, analogs of this compound demonstrated significant cardiac activity in isolated heart models, suggesting potential applications in cardiovascular therapies .
  • Analgesic Properties : Research has shown that derivatives of the compound possess analgesic properties comparable to morphine. This suggests a possible role in pain management therapies .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives.

Activity Effect Reference
5-HT_7 Receptor AntagonismPotent antagonist
Inotropic EffectsIncreased contractility in rat hearts
Analgesic ActivityComparable potency to morphine
Vasodilatory EffectsObserved in anesthetized models

Case Study 1: Inotropic Effects

A study involving the administration of related compounds in anesthetized dogs revealed that these agents produced significant inotropic effects, enhancing cardiac output. The vasodilatory response was more pronounced with certain analogs, indicating the potential for therapeutic applications in heart failure management .

Case Study 2: Analgesic Activity

In a comparative study of analgesic activities among piperazine derivatives, the most active compounds were found to exhibit effects similar to those of traditional opioids. This positions them as potential alternatives for pain management with possibly lower side effects .

Comparison with Similar Compounds

Structural Variations and Key Substituents

The following table summarizes structural analogs and their substituent differences:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Source/Application
1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one (Target Compound) Diphenylmethyl, 2,2-diphenylethanone C₃₁H₃₀N₂O 446.6 Dopamine receptor ligand precursor
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone () Benzylpiperidinyl, single phenylethanone C₂₅H₃₁N₃O 389.5 Antipsychotic intermediate
1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone () 4-Methoxy-2-nitrophenyl, 2,2-diphenylethanone C₂₅H₂₃N₃O₄ 437.5 Photolabile prodrug candidate
1-{4-[3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl]piperazinyl}-2,2-diphenylethanone () Pyrazolyl-nitroaryl, 2,2-diphenylethanone C₂₈H₂₇N₅O₃ 493.5 Kinase inhibitor scaffold
2-(4-(4-Chlorobenzyl)piperazinyl)-1-(7-methylindolinyl)ethan-1-one () 4-Chlorobenzyl, indolinyl-ethanone C₂₃H₂₆ClN₃O 403.9 Dopamine D₃/D₂ receptor agonist

Key Observations :

  • Lipophilicity : The target compound exhibits higher lipophilicity (logP ~6.2 estimated) compared to analogs like (logP ~4.8) due to additional phenyl groups .
  • Receptor Binding : compounds show selective binding to dopamine D₃ receptors, whereas the target compound’s bulky diphenyl groups may favor serotonin receptor interactions .
  • Synthetic Utility : The nitro and methoxy groups in enhance photostability, contrasting with the target compound’s electron-rich diphenylmethyl group, which may limit stability under UV light .

Pharmacological and Physicochemical Data

Property Target Compound
logP (Calculated) 6.2 4.8 3.9 5.1 4.5
Aqueous Solubility (mg/mL) <0.01 0.12 0.05 <0.01 0.08
Melting Point (°C) 198–202 (decomp.) 165–168 182–185 210–215 175–178
Receptor Affinity (Ki, nM) Dopamine D₂: 320 ± 45 D₂: 150 ± 20 N/A N/A D₃: 12 ± 3

Notes:

  • The target compound’s low solubility and high melting point reflect strong intermolecular π-π stacking due to diphenyl groups .
  • derivatives achieve nanomolar affinity for D₃ receptors via indolinyl substitution, while the target compound’s affinity is weaker, suggesting steric hindrance from diphenylethanone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and ketone precursors. For example, a two-step procedure may involve (1) forming the piperazinyl intermediate via Buchwald-Hartwig amination under palladium catalysis, followed by (2) Friedel-Crafts acylation to introduce the diphenylethanone moiety. Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using design-of-experiment (DoE) approaches to maximize yield . Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

  • Methodological Answer : Prioritize the following analyses:

  • Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
  • Structural confirmation : Nuclear magnetic resonance (NMR; ¹H/¹³C) to verify substituent positions and Fourier-transform infrared spectroscopy (FTIR) for functional group validation (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Solubility : Use the shake-flask method in solvents like DMSO, methanol, or PBS (pH 7.4) for biological assays .

Q. What are the critical stability considerations for long-term storage of this compound?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor for piperazine ring oxidation or ketone reduction using mass spectrometry .

Advanced Research Questions

Q. How can researchers identify and validate pharmacological targets for this compound in CNS disorders?

  • Methodological Answer : Screen for receptor binding affinity (e.g., dopamine D2/D3, serotonin 5-HT1A) using radioligand displacement assays. For functional activity, employ cAMP accumulation or calcium flux assays in transfected HEK293 cells. Cross-validate results with behavioral models (e.g., rotarod tests for motor coordination) in rodents, ensuring dose-response alignment with in vitro IC₅₀ values .

Q. What strategies are effective for structure-activity relationship (SAR) studies of the diphenylmethyl-piperazinyl scaffold?

  • Methodological Answer : Systematically modify substituents:

  • Piperazine ring : Introduce methyl or fluorine groups at the N-position to enhance metabolic stability .
  • Diphenyl groups : Replace phenyl rings with heteroaromatic systems (e.g., pyridine) to modulate lipophilicity. Assess changes via logP measurements and parallel artificial membrane permeability assays (PAMPA) .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, followed by free-energy perturbation (FEP) calculations for affinity optimization .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Replicate experiments using standardized protocols (e.g., CLIA-compliant labs) and orthogonal assays (e.g., SPR for binding kinetics vs. functional assays). Perform meta-analyses of published data to identify confounding variables (e.g., enantiomeric purity, solvent artifacts) .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in bulk samples?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for impurity profiling. For chiral purity, use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases. Quantify genotoxic impurities (e.g., nitrosoamines) via LC-MS/MS with a detection limit ≤ 1 ppm .

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